REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C([Li])(CC)C.C1CCCCC1.[CH3:21][N:22]1[CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]1>O1CCCC1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:25]2([OH:28])[CH2:26][CH2:27][N:22]([CH3:21])[CH2:23][CH2:24]2)[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
675 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
1.71 mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
174.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting white suspension was stirred at -50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A suitable dry
|
Type
|
CUSTOM
|
Details
|
reaction vessel
|
Type
|
ADDITION
|
Details
|
low temperature thermometer and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled under nitrogen to -50° C. to -55° C. in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
did not rise above -50° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below -40° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
to rise to approximately -20° C. over approximately 11
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to room temperature over a 1 hour period
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Residual sec.-butyllithium was quenched by the addition of 350 ml of saturated sodium chloride solution
|
Type
|
ADDITION
|
Details
|
followed by the addition of 525 ml of water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 350 ml portions of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined organic extracts were extracted in two portions
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 350 ml portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The isolated crystalline product was dried in a vacuum oven
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1(CCN(CC1)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |